molecular formula C18H15N5O B7943267 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

Cat. No. B7943267
M. Wt: 317.3 g/mol
InChI Key: DSDIWWSXOOXFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure and Hydrogen Bonding : In a study by Portilla et al. (2007), the molecular structure of a similar compound, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, was analyzed. This compound forms complex sheets via hydrogen bonds, demonstrating potential applications in understanding molecular interactions and designing new materials (Portilla et al., 2007).

  • Cyclization and Synthesis of Triazine Ring Compounds : Dziomko and Berestevich (1979) investigated the reactivities of o-hydroxyarylazo-1H-pyrazoles and their cyclization to compounds with a 1,2,4-triazine ring. This research is significant for developing novel chemical syntheses and understanding the behavior of pyrazole derivatives (Dziomko & Berestevich, 1979).

  • Antimicrobial and Antituberculosis Activity : Sangani et al. (2016) synthesized a new series of pyrazolo[1,2-b]phthalazine derivatives exhibiting significant antimicrobial and antituberculosis activity. This research indicates the potential of these compounds in developing new antimicrobial drugs (Sangani et al., 2016).

  • Antiviral Activity and Heterocyclic Compound Synthesis : Attaby et al. (2006) studied the synthesis of various heterocyclic compounds derived from 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and their antiviral activity. These findings contribute to the field of medicinal chemistry, particularly in the development of new antiviral agents (Attaby et al., 2006).

  • Reactivity and Pharmacological Studies : Mironovich and Shcherbinin (2014) investigated the reactivity of a similar compound, 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, and its potential pharmacological applications. This study aids in understanding the chemical behavior and potential therapeutic uses of these compounds (Mironovich & Shcherbinin, 2014).

properties

IUPAC Name

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDIWWSXOOXFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

Citations

For This Compound
1
Citations
S Chakraborti, P Chakravarthi, N Srinivasan - Drug Repurposing in Cancer …, 2020 - Elsevier
The human genome encodes more than 500 protein kinases that regulate numerous crucial cell-signaling pathways, and their dysregulation triggers many diseases including cancer. …
Number of citations: 8 www.sciencedirect.com

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